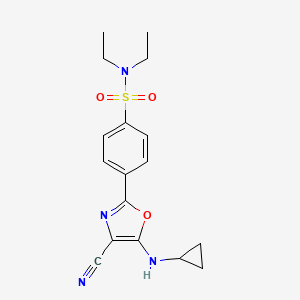
Ethyl Naphthalen-2-yl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Naphthalen-2-yl Carbonate Analysis
Ethyl naphthalen-2-yl carbonate is a compound with significant synthetic and biological properties. It is used in the preparation of ester derivatives of carboxylic acids for ultraviolet and fluorescent detection in high-performance liquid chromatography .
Synthesis Analysis
The synthesis of ethyl naphthalen-2-yl carbonate involves the reaction of ethyl (E)-2-ethynyl/alkynyl cinnamates via platinum-catalyzed 6-endo intramolecular hydroarylation, resulting in functionalized naphthalenes with various substituents .
Molecular Structure Analysis
The molecular structure of ethyl naphthalen-2-yl carbonate is characterized by the presence of the naphthalene ring and the ethoxycarbonyl group, which contribute to its unique properties and reactivity .
Chemical Reactions Analysis
Ethyl naphthalen-2-yl carbonate undergoes various chemical reactions, including photo-oxidation and photolysis, leading to the formation of acidic end groups and gel, as well as interchange reactions in polymer blends, affecting their miscibilization .
Physical and Chemical Properties Analysis
The compound exhibits potent antimicrobial activity against clinically isolated bacterial and fungal strains, making it a promising candidate for pharmaceutical applications .
"2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate as a highly reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids"
"Synthesis of naphthalenes via platinum-catalyzed hydroarylation of aryl enynes."
"Synthesis and thermal behaviour of poly(ethylene-co-butylene naphthalene-2,6-dicarboxylate)s"
"Photo-oxidation and photolysis of poly(ethylene naphthalate)"
"Evidence of interchange reaction in a poly(ethylene 2,6‐naphthalenedicarboxylate)/poly(bisphenol‐A carbonate) blend"
"Synthesis, spectral analysis and in vitro microbiological evaluation of novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and 4,5-dihydro-6-(napthalen-2-yl)-4-aryl-2H-indazol-3-ols"
"Synthetic and Biological Studies of Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives"
Wissenschaftliche Forschungsanwendungen
Lithium-Ion Battery Electrolytes
Research has demonstrated the potential use of ethyl naphthalen-2-yl carbonate in the field of lithium-ion batteries. A study by Seo et al. (2014) investigated lithium naphthalenide as a reducing agent for organic carbonate solvents used in lithium-ion battery electrolytes. The reduction products of various carbonates, including ethyl variants, were analyzed, suggesting implications for the stability and performance of lithium-ion batteries Seo et al., 2014.
Biochemical Interactions
Ghosh, Rathi, and Arora (2016) explored the interaction of naphthalen-2-yl derivatives with Bovine Serum Albumin (BSA), providing insights into the fluorescence spectral studies. This research highlights the potential biomedical applications of these compounds in understanding protein-ligand interactions Ghosh, Rathi, & Arora, 2016.
Antimicrobial Activity
Kanagarajan, Thanusu, and Gopalakrishnan (2011) synthesized a series of ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and related compounds, demonstrating potent antimicrobial activity against various bacterial and fungal strains. This study suggests the potential of ethyl naphthalen-2-yl carbonate derivatives in developing new antimicrobial agents Kanagarajan, Thanusu, & Gopalakrishnan, 2011.
Eigenschaften
IUPAC Name |
ethyl naphthalen-2-yl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRNKKFNOFXEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Naphthalen-2-yl Carbonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


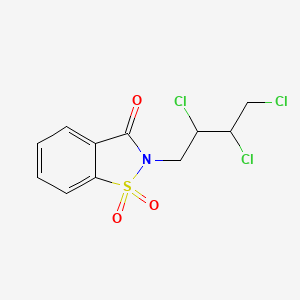
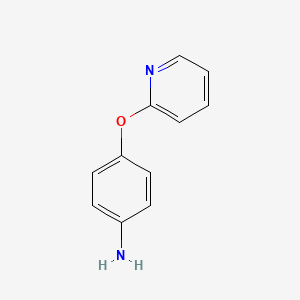
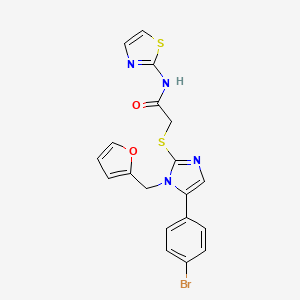
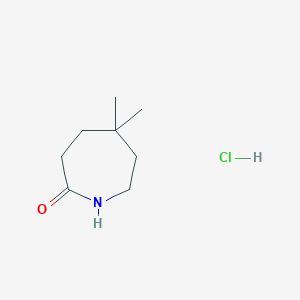


![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)
![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)
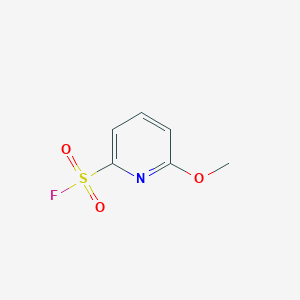
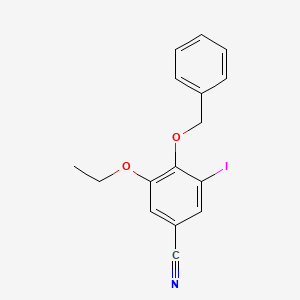
![N-[3-chloro-4-(dimethylamino)phenyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2514600.png)
